
4-Piperidinyl propanoate hydrochloride
説明
科学的研究の応用
Solid-state Characterization
Falicaine (propipocaine) hydrochloride and dyclonine hydrochloride, which are structurally related to 4-piperidinyl propanoate hydrochloride, have been characterized for their solid-state properties. This includes thermal analysis, vibrational spectroscopic methods, and solid-state NMR, providing insights into their structural and molecular-level mobility (Schmidt, 2005).
Cognitive Effects
Studies on selective 5-HT4 agonists structurally related to this compound demonstrate their impact on learning and memory. For example, RS 67333 and RS 67506, potent 5-HT4 receptor agonists, show differential effects in rat models, suggesting a role in cognitive processes (Marchetti et al., 2000), (Fontana et al., 1997).
Cytotoxic and Anticancer Properties
A novel class of cytotoxic and anticancer agents, including 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, exhibit significant cytotoxicity towards various cancer cell lines. These compounds are structurally similar to this compound and highlight the potential in cancer treatment (Dimmock et al., 1998).
Neuroleptic Activity
Compounds with a neuroleptic pharmacophore structurally similar to this compound, such as certain phenyl-4-piperidinylmethanones, have shown potent neuroleptic activity in animal models. This suggests potential applications in treating psychiatric disorders (Boswell et al., 1978).
Synthesis and Bioactivity
Mannich bases with a piperidine moiety, structurally related to this compound, have been synthesized and evaluated for their cytotoxicity and enzyme inhibitory activities. These compounds provide insights into potential pharmacological applications (Unluer et al., 2016).
Crystal and Molecular Structure
4-Piperidinecarboxylic acid hydrochloride, closely related to this compound, has been characterized for its crystal and molecular structure using techniques like X-ray diffraction. This provides a deeper understanding of the structural properties of similar compounds (Szafran et al., 2007).
将来の方向性
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-Piperidinyl propanoate hydrochloride, is an important task of modern organic chemistry .
作用機序
Target of Action
It is known that piperidine derivatives, which include 4-piperidinyl propanoate hydrochloride, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to different changes depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they could have various molecular and cellular effects .
生化学分析
Biochemical Properties
4-Piperidinyl propanoate hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the metabolism of propanoate, such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase . These interactions facilitate the conversion of propanoate to succinyl-CoA, an important intermediate in the citric acid cycle. Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect the expression of genes involved in the propanoate metabolism pathway, leading to alterations in metabolic flux and energy production. Furthermore, it may impact cell signaling pathways by interacting with key proteins and enzymes, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of propionyl-CoA carboxylase, thereby affecting the conversion of propanoate to succinyl-CoA. Additionally, it may induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular metabolism and function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects. Toxicity studies in animal models have shown that high doses of this compound can cause adverse effects such as liver and kidney damage, emphasizing the need for careful dosage optimization in research applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the propanoate metabolism pathway . It interacts with enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase, facilitating the conversion of propanoate to succinyl-CoA. This conversion is crucial for maintaining metabolic flux and energy production in cells. Additionally, this compound may influence the levels of metabolites involved in the citric acid cycle, further impacting cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound within cells, ensuring its availability for biochemical reactions. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence metabolic processes and energy production. Additionally, its localization to other organelles such as the endoplasmic reticulum or lysosomes may impact its interactions with specific enzymes and proteins, further modulating its biochemical and cellular effects.
特性
IUPAC Name |
piperidin-4-yl propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-8(10)11-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFVNBWPAVZWTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


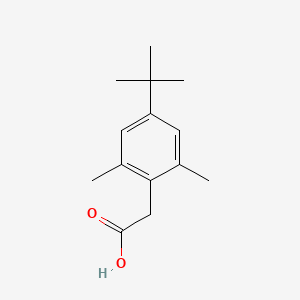
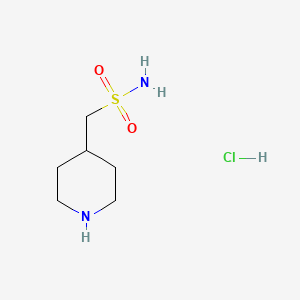
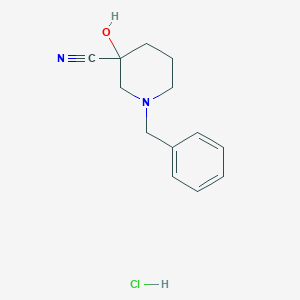
![2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1443223.png)
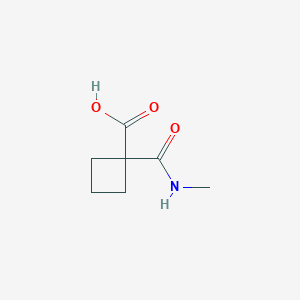
![2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1443225.png)
![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)
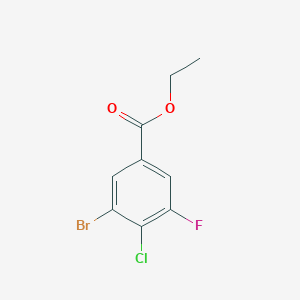
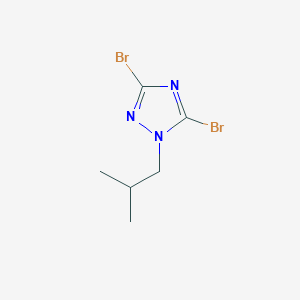
![5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443233.png)
![1,3-Dioxo-octahydroimidazolidino[1,5-a]piperazine-5-carboxamide](/img/structure/B1443234.png)
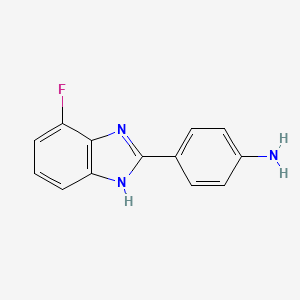
![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B1443239.png)
